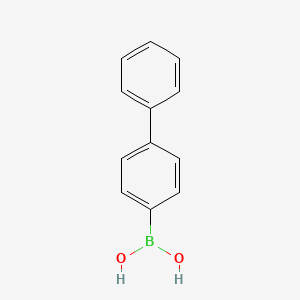

1,1'-Biphenyl-4-yl-boronic acid

Descripción

The exact mass of the compound 4-Biphenylboronic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

(4-phenylphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11BO2/c14-13(15)12-8-6-11(7-9-12)10-4-2-1-3-5-10/h1-9,14-15H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPEIJWZLPWNNOK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)C2=CC=CC=C2)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11BO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90199230 | |

| Record name | 1,1'-Biphenyl-4-yl-boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90199230 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5122-94-1 | |

| Record name | 1,1'-Biphenyl-4-yl-boronic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005122941 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,1'-Biphenyl-4-yl-boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90199230 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Biphenylboronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Overview of Organoboron Compounds in Contemporary Chemistry

Organoboron compounds, a class of organometallic compounds featuring a carbon-boron bond, have become indispensable tools in modern organic synthesis. numberanalytics.com Their journey from laboratory curiosities to central players in synthetic chemistry is marked by Nobel Prize-winning research and continuous innovation. nih.gov The unique electronic properties of boron, particularly its vacant p-orbital, grant these compounds a versatile reactivity profile. mit.eduacs.org This allows them to participate in a wide array of chemical transformations, from the formation of new carbon-carbon bonds to the development of novel materials and pharmaceuticals. numberanalytics.comnih.gov

Initially synthesized in the early 20th century, the field of organoboron chemistry gained significant momentum in the mid-20th century through the foundational work of Herbert C. Brown. numberanalytics.com Today, the applications of organoboron compounds are extensive, impacting areas such as medicinal chemistry, materials science, and catalysis. numberanalytics.comnih.gov Their general stability, low toxicity, and the fact that their degradation often leads to the environmentally benign boric acid contribute to their appeal as "green" compounds. nih.gov The continuous development of new synthetic methodologies involving organoboron reagents underscores their enduring importance in contemporary chemical research. nih.gov

Synthetic Methodologies for 4 Biphenylboronic Acid and Its Derivatives

Established Synthetic Routes to Arylboronic Acids

Traditional methods for synthesizing arylboronic acids have been foundational in organic chemistry. orgsyn.org These routes, while effective, often have limitations regarding reaction conditions and substrate scope.

A long-standing method for preparing arylboronic acids involves the reaction of an aryl Grignard reagent with a trialkyl borate (B1201080) ester, followed by acidic hydrolysis. orgsyn.orggoogle.com This approach typically requires cryogenic temperatures (below -60°C) to minimize the formation of diarylborinic and triarylborane byproducts, which result from multiple additions of the Grignard reagent to the borate ester. google.comacs.org

The general protocol involves the slow, simultaneous addition of the Grignard reagent and the trialkyl borate to the reaction vessel. google.com However, advancements have shown that direct addition of the Grignard reagent to the trialkyl borate at higher temperatures (-10°C to 0°C) can still produce the desired aryl boronic acid alkyl diester in moderate yields (50-70%), which is then hydrolyzed in situ. google.com The use of LiCl has been shown to facilitate the formation of Grignard reagents from aryl bromides and allows the borylation reaction with trimethyl borate to proceed at a more convenient temperature of 0°C. acs.org This method is often more cost-effective for large-scale synthesis compared to palladium-catalyzed methods due to the lower cost of reagents. acs.org

Table 1: Comparison of Grignard-Based Synthesis Conditions

| Feature | Traditional Method | Improved Method |

|---|---|---|

| Temperature | < -60°C | -10°C to 0°C |

| Reagent Addition | Concurrent/Dual Addition | Direct Addition |

| Typical Yield | 30-50% | 50-70% |

| Key Additive | None | LiCl (optional, to facilitate Grignard formation) |

The Miyaura borylation, developed in 1995, is a powerful and widely used method for synthesizing arylboronic esters from aryl halides or triflates. orgsyn.orgacs.org This reaction involves the palladium-catalyzed coupling of an aryl (pseudo)halide with a diboron (B99234) reagent, most commonly bis(pinacolato)diboron (B136004) (B₂pin₂). orgsyn.orgnih.gov A key advantage of this method is its excellent functional group tolerance, which circumvents the need for protecting groups often required in Grignard-based syntheses. nih.govrsc.org

The reaction is typically catalyzed by a palladium complex, such as PdCl₂(dppf), in the presence of a base, like potassium acetate (B1210297) (KOAc), and is often carried out at elevated temperatures (80-100 °C). acs.orgresearchgate.net Recent improvements have focused on developing more active catalyst systems and optimizing reaction conditions to allow for lower temperatures and catalyst loadings. For instance, the use of lipophilic carboxylate bases, such as potassium 2-ethyl hexanoate, has enabled the reaction to proceed efficiently at 35°C with low palladium loading (0.5 mol %). acs.orgacs.org This method has been successfully applied to a broad range of substrates, including less reactive aryl chlorides. rsc.org

Table 2: Key Components in Miyaura Borylation

| Component | Role | Common Examples |

|---|---|---|

| Aryl Substrate | Source of the aryl group | Aryl bromides, iodides, triflates, chlorides |

| Boron Reagent | Source of the boryl group | Bis(pinacolato)diboron (B₂pin₂), Tetrahydroxydiboron |

| Catalyst | Facilitates the cross-coupling | PdCl₂(dppf), Pd(PPh₃)₄ |

| Base | Activates the diboron reagent and neutralizes the acid byproduct | Potassium acetate (KOAc), Potassium phosphate (B84403) (K₃PO₄) |

| Solvent | Dissolves reactants | DMSO, Dioxane, Toluene |

Transmetalation is a fundamental step in many cross-coupling reactions, including the Suzuki-Miyaura coupling, where an organic group is transferred from one metal to another. nih.govrsc.org In the context of boronic acid synthesis, transmetalation can refer to the reaction of an organometallic reagent (other than Grignard or organolithium) with a boron-containing compound. For example, arylsilanes can react with boron tribromide (BBr₃) to form an aryl-dibromoborane intermediate, which is then hydrolyzed to the arylboronic acid. wikipedia.org

Another approach involves the reaction of aryltrialkyltin compounds with borane (B79455) in THF, which yields arylboranes that can be hydrolyzed to arylboronic acids. researchgate.net The transmetalation of an aryl group from a palladium(II) complex to a diboron reagent is a key step in the catalytic cycle of the Miyaura borylation. researchgate.netrsc.org Mechanistic studies have been crucial in understanding the role of the base (like OH⁻) in facilitating this transfer and regenerating the active catalyst. rsc.org

Advanced Synthetic Approaches for 4-Biphenylboronic Acid

More recent synthetic strategies focus on increasing efficiency and atom economy, often by activating otherwise inert C-H bonds or using alternative borylation reagents.

Direct C-H borylation is an attractive strategy that avoids the need for pre-functionalized starting materials like aryl halides. orgsyn.org This method involves the direct conversion of an aromatic C-H bond to a C-B bond, typically catalyzed by iridium or rhodium complexes. organic-chemistry.orgwikipedia.org For the synthesis of 4-biphenylboronic acid, this would involve the selective borylation of biphenyl (B1667301).

Iridium-catalyzed borylations, often using catalysts like [Ir(OMe)COD]₂ with a bipyridine ligand, have shown high regioselectivity, which is primarily governed by steric factors. wikipedia.orgrsc.org This means that for a substrate like biphenyl, borylation tends to occur at the least sterically hindered positions. Rhodium(III)-catalyzed C-H activation has also been explored, where a boronic acid group can act as a directing group for further functionalization on the biphenyl scaffold. mdpi.comresearchgate.netacs.org These reactions can construct complex molecules by forming new C-C or C-N bonds through tandem annulation processes. mdpi.comresearchgate.net

Electrophilic aromatic substitution (SₑAr) is a fundamental reaction of aromatic compounds. While boron itself is not a strong electrophile, highly reactive boron reagents can be used to borylate arenes. Boron tribromide (BBr₃) and boron triiodide (BI₃) have been used for the electrophilic C-H borylation of arenes. organic-chemistry.orgresearchgate.net For biphenyl, the reaction with BI₃ can lead to the formation of borylated products. researchgate.net The regioselectivity of this reaction is influenced by both electronic and steric factors, often favoring substitution at the most sterically accessible position where the highest occupied molecular orbital (HOMO) is localized. researchgate.net

Directed electrophilic C-H borylation is another powerful variant where a directing group on the aromatic ring guides the borylation to a specific position, typically ortho to the directing group. rsc.org For instance, amine, hydroxyl, or phosphine (B1218219) groups on a biphenyl system can direct the intramolecular electrophilic attack of a boron reagent to form a boracycle. rsc.orgresearchgate.net This provides a metal-free pathway to specific boronic acid derivatives.

Nucleophilic Addition to Boron Reagents

A primary and direct method for the synthesis of boronic acids, such as 4-biphenylboronic acid, involves the nucleophilic addition of organometallic reagents to electrophilic boron compounds. rsc.org This strategy typically employs organolithium or Grignard reagents which act as nucleophiles, attacking a boron-containing electrophile like a trialkoxyborane (e.g., trimethyl borate or triisopropyl borate). rsc.org

The reaction is generally performed at low temperatures to control the reactivity and prevent over-alkylation, which could lead to the formation of undesired borinic acids or triarylboranes. rsc.org Following the initial addition, an acidic hydrolysis step is required to yield the final boronic acid. rsc.org The versatility of this method allows for the creation of a wide array of arylboronic acids by simply changing the organometallic reagent.

A significant advantage of this approach is the ability to synthesize unsymmetrical borinic acids by reacting an arylboronic ester with a different organolithium or Grignard reagent. mdpi.com This allows for the introduction of two distinct aryl groups to the boron atom. mdpi.com For instance, an aryllithium or arylmagnesium halide can react with boronic esters, including those with pinacol (B44631) or neopentyl glycol ligands, to form acyclic non-symmetrical borinic acids. mdpi.com This method is tolerant of various functional groups on both the organometallic reagent and the boronic acid partner. mdpi.com

Synthesis of Borinic Acid Derivatives from Arylboronic Acids

Arylboronic acids, including 4-biphenylboronic acid, serve as versatile precursors for the synthesis of borinic acid derivatives. A common strategy involves the reaction of an arylboronic acid with an organometallic reagent. This method is particularly useful for creating unsymmetrical borinic acids, where two different organic groups are attached to the boron atom. mdpi.com

The process involves the addition of an organolithium (ArLi) or Grignard (ArMgX) reagent to an arylboronic ester. mdpi.com This reaction leads to the formation of a new carbon-boron bond, resulting in a borinate ester, which can then be hydrolyzed to the corresponding borinic acid. The choice of the organometallic reagent and the arylboronic ester determines the final structure of the borinic acid derivative. mdpi.com This method has been successfully applied to a range of substrates, including those with various substituents on the aromatic rings. mdpi.com

Another approach to borinic acid derivatives is through copper-catalyzed cross-coupling reactions. For example, unsymmetrical diorganyl chalcogenides can be synthesized from arylboronic acids and diorganyl dichalcogenides under solvent-free conditions using a copper iodide (CuI) catalyst. mdpi.com Similarly, unsymmetrical biaryl ethers have been synthesized through a nickel-promoted coupling of polyfluoroarenes with arylboronic acids and oxygen. nih.gov

Green Chemistry Principles in 4-Biphenylboronic Acid Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of 4-biphenylboronic acid and other related compounds to minimize environmental impact. This involves careful consideration of solvents and the development of sustainable catalyst systems.

Solvent Selection and Optimization

Solvent choice is a critical aspect of green chemistry as solvents often constitute a large portion of the waste generated in chemical processes. acs.orgwhiterose.ac.uk The ideal green solvent is non-toxic, renewable, biodegradable, and has a low environmental impact. garph.co.uk

For reactions involving boronic acids, such as the Suzuki-Miyaura coupling where 4-biphenylboronic acid is a common reagent, a shift towards more environmentally friendly solvents is evident. Water is an attractive green solvent due to its non-toxic and non-volatile nature. jeolusa.com Aqueous systems, sometimes with additives like tetrabutylammonium (B224687) bromide (TBAB) or in combination with other solvents like acetone, have proven effective for Suzuki couplings. jeolusa.com

Other "greener" solvents that are gaining traction include 2-methyltetrahydrofuran (B130290) (2-MeTHF) and tert-amyl alcohol, which are considered more environmentally benign alternatives to traditional solvents like tetrahydrofuran (B95107) (THF). acs.orgwhiterose.ac.uk Propylene (B89431) carbonate (PC) is another promising green solvent as it can be synthesized from carbon dioxide. researchgate.netresearchgate.net Research has shown that Suzuki-Miyaura reactions can be successfully carried out in propylene carbonate, often with good to excellent yields. researchgate.netresearchgate.net

The selection of a green solvent is often guided by solvent selection guides, which rank solvents based on factors like environmental impact, health, and safety. whiterose.ac.uk

Catalyst Systems for Sustainable Synthesis

The development of sustainable catalyst systems focuses on using earth-abundant metals, improving catalyst efficiency, and enabling catalyst recycling. While palladium catalysts are highly effective for cross-coupling reactions involving boronic acids, their cost and potential toxicity are concerns. acs.org

Consequently, there is growing interest in using more abundant and less toxic metals like nickel and copper. nih.govacs.org Nickel-catalyzed Suzuki-Miyaura couplings have been successfully performed in green solvents, offering a cost-effective alternative to palladium. acs.org Copper catalysis has also been employed for various transformations of arylboronic acids. mdpi.comrsc.orgchinesechemsoc.org

To enhance sustainability, catalysts are often immobilized on solid supports. This facilitates catalyst recovery and reuse, reducing waste and cost. For instance, palladium nanoparticles have been supported on materials like chitosan-Ulva sp. composite microbeads and carbon nanospheres derived from biomass. aksaray.edu.trrsc.org These supported catalysts have demonstrated high efficiency and reusability in Suzuki coupling reactions under environmentally friendly conditions, such as in ethanol/water mixtures or even solvent-free under microwave irradiation. aksaray.edu.trrsc.org

The use of such heterogeneous catalysts aligns with green chemistry principles by minimizing metal leaching into the product and allowing for a more sustainable and economical process. mdpi.com

Fundamental Reaction Pathways of Boronic Acids

Boronic acids, characterized by a carbon-boron bond, are versatile intermediates in organic synthesis. Their reactivity is centered around the electron-deficient boron atom, which readily engages in various transformations.

Boronic Acid-Diol Interactions and Ester Formation

Boronic acids exhibit a notable affinity for diols, molecules containing two hydroxyl groups. This interaction leads to the formation of cyclic boronic esters, a reversible reaction that is fundamental to their use in sensors and self-healing materials. acs.orgnih.govnsf.gov The process is influenced by several factors, including the pH of the solution and the structure of both the boronic acid and the diol. acs.orgresearchgate.net

The stability of the resulting boronic ester is influenced by the nature of the diol. For instance, catechols, with their planar structure and acidic hydroxyl groups, tend to form highly stable esters. acs.org This high affinity is exploited in sensing applications, where a fluorescent dye like Alizarin Red S, a catechol, is displaced by a target diol, leading to a change in fluorescence. acs.orgnih.gov

General Mechanisms of Cross-Coupling Reactions

Boronic acids are key participants in palladium-catalyzed cross-coupling reactions, which are powerful methods for forming carbon-carbon bonds. catalysis.blog The most prominent of these is the Suzuki-Miyaura reaction. numberanalytics.commusechem.comwikipedia.org The general catalytic cycle for these reactions comprises three main steps: oxidative addition, transmetalation, and reductive elimination. numberanalytics.commusechem.comlibretexts.org

Oxidative Addition: The cycle begins with the insertion of a low-valent palladium(0) catalyst into the carbon-halogen bond of an organic halide. numberanalytics.comwikipedia.org This step oxidizes the palladium to a high-valent palladium(II) species. numberanalytics.comwikipedia.org The rate of this step, which is often the rate-determining step, is influenced by the nature of the halide, with reactivity decreasing in the order of I > OTf > Br > Cl. libretexts.org

Transmetalation: In this crucial step, the organic group from the boronic acid is transferred to the palladium(II) center. musechem.comwikipedia.orgrsc.org This process typically requires the activation of the boronic acid with a base to form a more nucleophilic boronate species. wikipedia.orgorganic-chemistry.org The exact mechanism of this transfer is complex and can involve different pathways. wikipedia.org

Reductive Elimination: The final step involves the formation of the new carbon-carbon bond as the two organic groups on the palladium center are eliminated. numberanalytics.commusechem.com This step regenerates the palladium(0) catalyst, allowing it to re-enter the catalytic cycle. numberanalytics.com

The efficiency and scope of these cross-coupling reactions are heavily dependent on the choice of ligands coordinated to the palladium catalyst. yonedalabs.com Electron-rich and bulky ligands generally facilitate the oxidative addition and reductive elimination steps, respectively. yonedalabs.com

Detailed Mechanistic Studies Involving 4-Biphenylboronic Acid

4-Biphenylboronic acid is a valuable building block in organic synthesis, particularly for the creation of complex biaryl structures. gre.ac.uk Its reactivity is prominently featured in the Suzuki-Miyaura cross-coupling reaction.

Suzuki-Miyaura Cross-Coupling Mechanisms

The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organoboron compound, such as 4-biphenylboronic acid, and an organic halide or triflate. musechem.comlibretexts.org This reaction is a cornerstone for synthesizing a wide array of compounds, including polyolefins, styrenes, and substituted biphenyls. wikipedia.org The catalytic cycle, as outlined generally above, involves oxidative addition, transmetalation, and reductive elimination. numberanalytics.commusechem.comlibretexts.org

Oxidative Addition

The reaction commences with the oxidative addition of the palladium(0) catalyst to the organic halide. numberanalytics.commusechem.com This initial step involves the cleavage of the carbon-halogen bond and the formation of an organopalladium(II) complex. wikipedia.orglibretexts.org This process is crucial as it activates the organic halide for the subsequent transmetalation step. numberanalytics.com The oxidative addition typically proceeds with retention of stereochemistry for vinyl halides but results in inversion for allylic and benzylic halides. libretexts.org The initially formed cis-palladium complex rapidly isomerizes to the more stable trans-complex. libretexts.org

Transmetalation

Following oxidative addition, the transmetalation step occurs, where the biphenyl group from 4-biphenylboronic acid is transferred to the palladium(II) center. musechem.comwikipedia.orgrsc.org This step is facilitated by a base, which activates the boronic acid to form a more reactive boronate species. wikipedia.orgorganic-chemistry.org The base is thought to have multiple roles, including the formation of a palladium-alkoxide complex and the acceleration of the final reductive elimination step. wikipedia.org The transfer of the organic moiety from boron to palladium is a critical step, and recent studies have shown that boronic esters can also undergo transmetalation directly without prior hydrolysis. nih.govacs.org The rate of this transfer can be significantly enhanced depending on the type of boronic ester used. nih.gov

Table 1: Key Steps in the Suzuki-Miyaura Cross-Coupling Reaction

| Step | Description | Key Intermediates |

| Oxidative Addition | The Pd(0) catalyst inserts into the carbon-halide bond of the electrophile, forming a Pd(II) complex. numberanalytics.comlibretexts.org This is often the rate-determining step. libretexts.org | Pd(0) catalyst, organic halide (R-X), organopalladium(II) complex (R-Pd-X) |

| Transmetalation | The organic group from the boronic acid (or boronate) is transferred to the Pd(II) complex, displacing the halide. musechem.comwikipedia.org This step requires activation by a base. wikipedia.org | Organopalladium(II) complex, boronic acid (Ar-B(OH)₂), boronate (Ar-B(OH)₃⁻), diorganopalladium(II) complex (R-Pd-Ar) |

| Reductive Elimination | The two organic groups on the palladium center couple and are eliminated as the final product, regenerating the Pd(0) catalyst. numberanalytics.commusechem.com | Diorganopalladium(II) complex, final product (R-Ar), Pd(0) catalyst |

Reductive Elimination

Reductive elimination is the final, product-forming step in many cross-coupling catalytic cycles, including the Suzuki-Miyaura reaction where 4-biphenylboronic acid is a common reagent. rsc.orgchemimpex.com In a typical palladium-catalyzed cycle, an oxidative addition of an aryl halide to a Pd(0) complex is followed by transmetalation with a boronate species, formed from 4-biphenylboronic acid and a base. wikipedia.org This forms a diaryl-palladium(II) intermediate. rsc.org The reductive elimination step involves the coupling of the two organic ligands (one from the aryl halide and the biphenyl group from the boronic acid) and their expulsion from the palladium center, forming a new carbon-carbon bond. rsc.orgwikipedia.org Concurrently, the palladium is reduced from Pd(II) back to its catalytically active Pd(0) state, allowing the cycle to continue. rsc.org The stereochemistry of the product is retained during this step. wikipedia.org This process is also a key step in other coupling reactions like the Stille and Hiyama couplings. rsc.org Similarly, in the Chan-Lam coupling, a copper(III)-aryl-amide or copper(III)-aryl-alkoxide intermediate undergoes reductive elimination to yield the corresponding aryl amine or aryl ether and a Cu(I) species. wikipedia.org

Chan-Lam Coupling Mechanisms

The Chan-Lam coupling provides an effective method for forming carbon-heteroatom bonds, utilizing a boronic acid with an amine or alcohol. wikipedia.orgorganic-chemistry.org This reaction is catalyzed by copper complexes, often copper(II) acetate, and can be performed at room temperature in the open air. wikipedia.org The mechanism for the reaction involving 4-biphenylboronic acid proceeds through several key steps. wikipedia.orgalfa-chemistry.com

Deprotonation and Coordination : An amine or alcohol substrate is deprotonated by a base, such as pyridine. The resulting anion coordinates with the Cu(II) catalyst. wikipedia.orgalfa-chemistry.com

Transmetalation : The biphenyl group from 4-biphenylboronic acid is transferred to the copper center, displacing an acetate group, which in turn binds to the boron, forming a copper-aryl intermediate. wikipedia.org

Oxidation and Reductive Elimination : The resulting Cu(II) intermediate can be oxidized by oxygen to a Cu(III) species. wikipedia.orgalfa-chemistry.com This Cu(III)-aryl-heteroatom complex then undergoes reductive elimination, forming the C-N or C-O bond of the final product and regenerating a Cu(I) species. wikipedia.orgwikipedia.org The Cu(I) is then re-oxidized to Cu(II) by oxygen in the air, completing the catalytic cycle. organic-chemistry.orgwikipedia.org

This reaction is noted for its tolerance of air and moisture and its broad substrate scope, including amines, phenols, amides, and ureas. organic-chemistry.orgalfa-chemistry.com

Liebeskind-Srogl Coupling

The Liebeskind-Srogl coupling is a cross-coupling reaction that forms a carbon-carbon bond by reacting a thioester with a boronic acid, such as 4-biphenylboronic acid. wikipedia.org This transformation is distinct in its use of a palladium catalyst in conjunction with a stoichiometric or catalytic amount of a copper(I) carboxylate, like copper(I) thiophene-2-carboxylate (B1233283) (CuTC), and does not require an external base. wikipedia.orgresearchgate.net

The generally accepted mechanism involves the following sequence:

Thiolate Formation : The copper(I) carboxylate reacts with the thioester to form a copper(I) thiolate.

Oxidative Addition : The Pd(0) catalyst undergoes oxidative addition to the thioester's C–S bond, forming a Pd(II) intermediate.

Transmetalation : The biphenyl group from the 4-biphenylboronic acid is transferred from boron to the palladium center.

Reductive Elimination : The final step is the reductive elimination from the Pd(II) complex, which forms the desired ketone product (a biphenyl ketone in this case) and regenerates the Pd(0) catalyst.

This reaction has been successfully applied in the synthesis of complex molecules, including the arylation of pyrrolo[2,3-d]pyrimidines and purine (B94841) scaffolds. researchgate.netub.edu The reaction conditions can often be applied chemoselectively, allowing for sequential couplings on a single substrate. ub.edu

Conjugate Addition Reactions

In conjugate addition reactions, the organic group of the boronic acid acts as a nucleophile. wikipedia.org 4-Biphenylboronic acid can participate in metal-catalyzed 1,4-additions to α,β-unsaturated carbonyl compounds like ketones, esters, and amides. wikipedia.orgorganic-chemistry.org These reactions are often catalyzed by rhodium(I) or palladium(II) complexes. organic-chemistry.orgnih.govrsc.org

For instance, in a Pd(II)-catalyzed system, the proposed mechanism involves:

Transmetalation : The biphenyl group is transferred from the boronic acid to the Pd(II) catalyst.

Carbopalladation : The α,β-unsaturated carbonyl compound inserts into the newly formed biphenyl-palladium bond.

Protonolysis : The resulting palladium enolate intermediate is protonated, releasing the final β-biphenyl-substituted carbonyl compound and regenerating the active catalyst. organic-chemistry.org

The use of specific ligands, such as 2,2'-bipyridine (B1663995) with palladium or chiral phosphines and dienes with rhodium, is crucial for achieving high yields and, in asymmetric variants, high enantioselectivity. organic-chemistry.orgrsc.orgorgsyn.org These reactions provide a valuable route for creating carbon-carbon bonds and complex molecular architectures. orgsyn.org

Oxidation Reactions

Boronic acids and their derivatives can be oxidized to the corresponding phenols. wikipedia.org The oxidation of 4-biphenylboronic acid and its esters has been studied using various reagents, with the choice of oxidant significantly affecting the reaction's efficiency. rsc.org A common and effective method involves using hydrogen peroxide (H₂O₂) in the presence of a base. wikipedia.org Other oxidants such as Oxone® and sodium perborate (B1237305) (NaBO₃·4H₂O) are also used. rsc.org

Research on the oxidation of protected forms of 4-biphenylboronic acid, such as the pinacol ester (BPin) and the MIDA ester, provides specific insights into oxidant efficacy. rsc.org

Table 1: Oxidation of 4-Biphenylboronic Acid Pinacol Ester (2-([1,1'-biphenyl]-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane)

| Oxidant | Conversion (%) |

|---|---|

| 30% wt. aq. H₂O₂ | 98 |

| aq. Oxone® | 9 |

| NaBO₃·4H₂O | 18 |

| UHP (Urea-Hydrogen Peroxide) | 87 |

Data sourced from a study on the controlled speciation of boron. rsc.org

Furthermore, 4-biphenylboronic acid is a highly reactive substrate in oxidation reactions catalyzed by horseradish peroxidase (HRP), where it enhances chemiluminescence in the oxidation of luminol. cdnsciencepub.com It has also been shown to react rapidly with the potent biological oxidant peroxynitrite (ONOO⁻). nih.gov

Homologation Reactions

Homologation of boronic esters is a process that inserts a carbon atom between the boron atom and its organic substituent, effectively lengthening the carbon chain by one unit (R-B(OR)₂ → R-CH₂-B(OR)₂). wikipedia.org A common method involves reacting a boronic ester with a dichloromethyllithium (LiCHCl₂) reagent. wikipedia.orgwikidoc.org This forms a boronate "ate" complex. A subsequent Lewis acid-induced rearrangement causes one of the organic groups on the boron to migrate to the adjacent carbon, displacing a chloride ion. wikipedia.org

Iterative homologation has been developed as a high-fidelity process for synthesizing long, stereocontrolled oligomeric chains. In one study, a sequence was initiated using a chiral biphenyl boronic ester, which underwent nine consecutive homologation steps with high efficiency and diastereoselectivity, demonstrating the precision of this method. nih.gov This highlights the utility of biphenyl boronic acid derivatives as starting points for creating complex, chain-like molecules. nih.govresearchgate.net

Electrophilic Allyl Shifts

Boronic esters containing an allyl group can participate in electrophilic allyl shifts. wikipedia.org This reaction is analogous to the well-known Sakurai reaction involving allyl silanes. wikidoc.org In this process, a Lewis acid activates an electrophile, which is then attacked by the double bond of the allylboronic ester. This is followed by a rearrangement where the allyl group is transferred from the boron atom to the electrophile, with the double bond shifting its position (an SE2' reaction). While this reactivity is intrinsic to allylboron compounds, derivatives of 4-biphenylboronic acid would not directly undergo this specific transformation unless an allyl group is incorporated into the molecule. However, the principles of boronic acid chemistry allow for the synthesis of such functionalized molecules, which could then be used in electrophilic allyl shift reactions. wikipedia.orgwikidoc.org

Reactivity with Specific Substrates

4-Biphenylboronic acid, like other boronic acids, exhibits a significant ability to interact with biomolecules containing cis-diol functionalities, such as saccharides and catecholamines. This interaction is based on the formation of reversible covalent bonds, resulting in the formation of five- or six-membered cyclic boronate esters. alibaba.comrsc.orgcymitquimica.com This property is the foundation for the development of sensors and other analytical tools for these important biological molecules. alibaba.comresearchgate.net

Saccharides: The binding of 4-biphenylboronic acid to saccharides is a key area of research. alibaba.com In a study examining the enhancing effect of various phenylboronic acid compounds in a capillary electrophoresis-chemiluminescence detection system, 4-biphenylboronic acid was one of only two compounds that showed a significant enhancing effect, highlighting its utility in saccharide recognition. nih.gov The interaction involves the reaction between the boronic acid and the aldehyde or ketone groups present in the carbohydrate structure to form stable boronate esters. alibaba.com The affinity of this binding can be influenced by the structure of the saccharide, with some studies indicating that sugars in their furanose form are highly favored for binding. researchgate.net

Catecholamines: Catecholamines, which possess an aromatic cis-diol group, also bind strongly to boronic acid receptors. nih.gov This interaction has been widely exploited for the development of sensors for neurotransmitters like dopamine. rsc.orgfraunhofer.de Phenylboronic acid moieties can be incorporated into nanosensors, such as those based on single-walled carbon nanotubes, to selectively interact with the ortho-hydroxyl groups of catecholamines. fraunhofer.denih.gov This binding event can induce a change in the sensor's fluorescence or electrochemical properties, allowing for ratiometric detection. fraunhofer.denih.gov

Table 2: Apparent Stability Constants of Phenylboronic Acid Derivatives with Saccharides

| Boronic Acid | Saccharide | Apparent Stability Constant (K / M⁻¹) | Method | Reference |

|---|---|---|---|---|

| p-Iodophenylboronic acid | 1-Methyl-D-glucoside | 1.8 x 10³ | Capillary Electrophoresis-Chemiluminescence | nih.gov |

| 4-Biphenylboronic acid | 1-Methyl-D-glucoside | 1.9 x 10³ | Capillary Electrophoresis-Chemiluminescence | nih.gov |

| p-Iodophenylboronic acid | D-Saccharose | 1.5 x 10³ | Capillary Electrophoresis-Chemiluminescence | nih.gov |

| 4-Biphenylboronic acid | D-Saccharose | 1.6 x 10³ | Capillary Electrophoresis-Chemiluminescence | nih.gov |

| p-Iodophenylboronic acid | D-Fructose | 2.5 x 10³ | Capillary Electrophoresis-Chemiluminescence | nih.gov |

| 4-Biphenylboronic acid | D-Fructose | 2.6 x 10³ | Capillary Electrophoresis-Chemiluminescence | nih.gov |

Derivatization of 4-biphenylboronic acid or its use as a derivatizing agent is a common strategy to enhance its analytical utility. One approach is to convert the boronic acid into a more stable form, such as a pinacol ester, to improve its shelf life and handling properties.

For analytical detection, 4-biphenylboronic acid can be functionalized with reporter groups. For instance, derivatization with fluorogenic units like pyrene (B120774) or coumarin (B35378) allows for the development of fluorescent sensors. nih.gov The binding of the boronic acid moiety to a target analyte, such as a saccharide, can modulate the fluorescence of the reporter group, providing a detectable signal. acs.org

Conversely, 4-biphenylboronic acid and its derivatives can be used as derivatizing agents to improve the detection of other molecules. For example, phenylboronic acid is used to derivatize compounds like 3-monochloro-1,2-propanediol (3-MCPD) for analysis by gas chromatography-mass spectrometry (GC-MS). nih.gov In the realm of biomolecule analysis, quaternary ammonium (B1175870) phenyl boronic acid derivatives have been developed for the chemical derivatization of brassinosteroids, significantly enhancing their ionization efficiency in mass spectrometry. nih.gov This strategy allows for the ultrasensitive quantification of these plant hormones. nih.gov

Table 3: Derivatization Strategies Involving Biphenylboronic Acid for Analytical Applications

| Derivatization Approach | Purpose | Analytical Technique | Target Analyte | Reference |

|---|---|---|---|---|

| Conversion to pinacol ester | Enhance stability | General Handling/Storage | 4-Biphenylboronic acid | |

| Functionalization with a fluorophore | Create a fluorescent sensor | Fluorescence Spectroscopy | Saccharides, Catecholamines | nih.govacs.org |

| Use as a derivatizing agent | Improve volatility and detection | GC-MS | 3-MCPD | nih.gov |

| Use as a derivatizing agent with a cationic group | Enhance ionization efficiency | LC-MS/MS | Brassinosteroids | nih.gov |

Scope and Research Focus on 4 Biphenylboronic Acid

Current research on 4-biphenylboronic acid continues to explore its utility in organic synthesis and expand its applications into new areas. A significant focus remains on its use in Suzuki-Miyaura cross-coupling reactions to synthesize complex molecules with potential biological activity or unique material properties. chemimpex.comchemimpex.com Researchers are continually developing more efficient catalytic systems and reaction conditions to improve the yields and sustainability of these transformations. rsc.org

In the realm of medicinal chemistry, studies are investigating the potential of 4-biphenylboronic acid derivatives as therapeutic agents. For example, research has shown that certain derivatives can act as inhibitors of enzymes like fatty acid amide hydrolase and D,D-carboxypeptidase R39. sigmaaldrich.com Another area of active investigation is its application in sensor technology. The ability of the boronic acid moiety to bind with diols is being exploited to design and synthesize novel sensors for the detection of saccharides, biomolecules, and environmental pollutants. chemimpex.com

Furthermore, the unique properties of 4-biphenylboronic acid make it a valuable component in the development of advanced materials. chemimpex.com Its rigid biphenyl (B1667301) structure can be incorporated into polymers and other materials to impart specific thermal, electronic, or optical properties. The ongoing research into 4-biphenylboronic acid and its derivatives promises to yield new discoveries and applications across a range of scientific disciplines.

Properties of 4-Biphenylboronic acid

| Property | Value |

| Synonyms | Biphenyl-4-boronic acid, 4-Phenylphenylboronic acid |

| CAS Number | 5122-94-1 |

| Molecular Formula | C₁₂H₁₁BO₂ |

| Molecular Weight | 198.03 g/mol |

| Appearance | Off-white solid |

| Melting Point | 232 - 245 °C |

Data sourced from multiple references. chemimpex.comsigmaaldrich.comscbt.com

Catalytic Applications of 4 Biphenylboronic Acid

4-Biphenylboronic Acid in Cross-Coupling Reactions

The compound is a cornerstone reagent in palladium-catalyzed cross-coupling reactions, a class of reactions that form carbon-carbon bonds with high efficiency and selectivity. lookchem.comcymitquimica.commdpi.com

4-Biphenylboronic acid is extensively used as a key building block or reagent in the Suzuki-Miyaura cross-coupling reaction. lookchem.comchemimpex.com This reaction, for which Akira Suzuki was a co-recipient of the 2010 Nobel Prize in Chemistry, is a fundamental method for forming carbon-carbon single bonds by coupling an organoboron species with a halide using a palladium catalyst and a base. wikipedia.org The biphenyl (B1667301) structure of 4-biphenylboronic acid makes it an ideal precursor for synthesizing more complex molecules. chemimpex.comchemimpex.com

The general mechanism involves three main steps: oxidative addition of an organohalide to the palladium(0) catalyst, transmetalation of the organoboron compound (like 4-biphenylboronic acid) to the palladium(II) complex, and finally, reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst. diva-portal.orglibretexts.org The use of boronic acids like 4-biphenylboronic acid is favored due to their stability, low toxicity, and the mild reaction conditions required. rjptonline.org This reaction is highly versatile, tolerating a wide variety of functional groups on both the boronic acid and the coupling partner. mdpi.comrsc.org

A primary application of 4-biphenylboronic acid in Suzuki-Miyaura coupling is the synthesis of substituted biaryls and poly-aryls, which are prevalent structural motifs in pharmaceuticals, liquid crystals, and advanced polymers. lookchem.comatomfair.comgre.ac.uk For instance, it can be reacted with various aryl halides to produce complex biphenyl derivatives. chemimpex.comacs.org

Research has demonstrated the coupling of 4-biphenylboronic acid with different aryl bromides. In one study, using a specific palladium pre-catalyst, high conversions were achieved when coupling 4-biphenylboronic acid with para-substituted aryl bromides, highlighting the efficiency of this method. researchgate.net The reaction of 4-biphenylboronic acid with iodopyridines in the presence of a palladium catalyst has also been shown to produce the corresponding phenylpyridines, important intermediates in drug research. researchgate.net

| Aryl Bromide Partner | Conversion (%) | Reference |

|---|---|---|

| p-bromoacetophenone | 99 | researchgate.net |

| p-bromobenzaldehyde | 99 | researchgate.net |

Other Catalytic Roles

Beyond its well-established role in cross-coupling, 4-biphenylboronic acid and its derivatives are being explored for other catalytic functions.

Boronic acids, particularly those with specific structural features, can act as catalysts for the direct amidation of carboxylic acids. rsc.org This process avoids the need for stoichiometric activating agents, making it more atom-economical. orgsyn.org Researchers have designed and synthesized novel boronic acids with a biphenyl scaffold specifically for this purpose. researchgate.net

A study reported that a thioether-substituted biphenylboronic acid demonstrated high reactivity in promoting the amidation of various anilines at 85 °C. researchgate.net The design concept involves bifunctional activation, where the boronic acid activates the carboxylic acid, facilitating its reaction with even poorly nucleophilic amines. researchgate.net This catalytic approach is applicable to a range of carboxylic acids and amines, providing the corresponding amides in good yields. researchgate.netorganic-chemistry.org

The chemical fixation of carbon dioxide (CO2) into valuable chemicals is a critical area of research for sustainability. Boronic acids have been identified as effective organocatalysts for the cycloaddition of CO2 with epoxides to form cyclic carbonates. researchgate.net While research in this area often focuses on various arylboronic acids, the underlying principle involves the boronic acid acting as a hydrogen bond donor or Lewis acid to activate the epoxide, facilitating the nucleophilic attack of CO2. acs.orgresearchgate.net Covalent Organic Frameworks (COFs) built from boronic acid linkers have also been investigated for CO2 utilization, where the framework's pores provide sites for CO2 binding and conversion. acs.org

Covalent Organic Frameworks (COFs) are crystalline porous polymers with ordered structures, making them excellent candidates for various applications, including catalysis. acs.orgacs.org 4-Biphenylboronic acid can be used as a building block (linker) for synthesizing COFs. researchgate.net

A notable example is the synthesis of a two-dimensional cobalt-based phthalocyanine (B1677752) COF (CoPc-BPDA COF), which was constructed using 4,4′-biphenylboronic acid and a phthalocyanine linker. researchgate.net Such frameworks, with their defined pore structures and high surface areas, can serve as robust platforms for enzyme immobilization. acs.orgresearchgate.net The boronic acid moieties within the COF structure can form reversible covalent bonds with the cis-diol groups present on the surface of glycoproteins and many enzymes, providing a stable and oriented immobilization strategy. researchgate.net This method helps in enhancing enzyme stability and reusability for various biocatalytic applications. researchgate.netmdpi.com

Catalyst Design and Optimization for 4-Biphenylboronic Acid Transformations

The successful application of 4-biphenylboronic acid in carbon-carbon bond-forming reactions, particularly the Suzuki-Miyaura cross-coupling, is highly dependent on the design and optimization of the catalytic system. The goal is to achieve high yields, selectivity, and efficiency, often under the mildest possible conditions. Key components of the catalyst system that are subject to optimization include the palladium source, the nature of the ligand, the choice of base, and the solvent system.

Palladium Source and Ligand Selection

The heart of the catalytic system is the palladium catalyst. While simple palladium salts like palladium(II) acetate (B1210297) (Pd(OAc)₂) or palladium(II) chloride (PdCl₂) can be used, the active catalyst is a Pd(0) species, which is formed in situ. wikipedia.org The choice of ligand is critical as it stabilizes the palladium center, influences its reactivity, and facilitates the key steps of the catalytic cycle: oxidative addition and reductive elimination. wikipedia.org

Research has shown that for Suzuki-Miyaura couplings, ligands with specific electronic and steric properties are essential for high performance. Electron-rich and sterically bulky ligands are often preferred. rsc.org Phosphine (B1218219) ligands, such as tricyclohexylphosphine (B42057) (PCy₃) and triphenylphosphine (B44618) (PPh₃), and N-heterocyclic carbenes (NHCs) are two major classes of ligands that have proven effective. wikipedia.orgscielo.br More advanced, specialized ligands, such as bulky biarylphosphines (e.g., SPhos, XPhos) or pyrazole-based ligands, have been designed to fine-tune the catalyst's activity for specific, often challenging, coupling reactions. rsc.org

For instance, in the synthesis of complex biaryls, the catalyst performance can be significantly influenced by the ligand structure. In a study involving the coupling of various aryl halides with 4-biphenylboronic acid, a series of palladium(II) complexes (2a-c) featuring different iminophosphine (PN) ligands were tested. The results, summarized in the table below, demonstrate that the electronic nature of the substituent on the aryl halide partner has a significant impact on the reaction's success, with electron-withdrawing groups on the aryl halide generally leading to higher conversions. dergipark.org.tr

| Catalyst | Aryl Halide (Ar-X) | Substituent on Ar-X | Conversion (%) |

|---|---|---|---|

| 2a | p-bromoacetophenone | p-CO(CH₃) | 65 |

| 2b | 79 | ||

| 2c | 79 | ||

| 2a | p-bromobenzaldehyde | p-C(O)H | 98 |

| 2b | 98 | ||

| 2c | 98 | ||

| 2a | bromobenzene | H | 51 |

| 2b | 65 | ||

| 2c | 65 |

Reaction conditions: Aryl halide (1.00 mmol), 4-biphenylboronic acid (1.20 mmol), K₂CO₃ (1.20 mmol), and 0.01 mmol catalyst in a DMF/H₂O mixture for 6 hours. Data sourced from Yılmaz and Keleş, 2018. dergipark.org.tr

Optimization of Reaction Conditions

Beyond the palladium-ligand combination, other parameters are crucial for optimizing transformations involving 4-biphenylboronic acid. The choice of base is vital for the transmetalation step of the Suzuki-Miyaura cycle. wikipedia.org Common bases include inorganic carbonates like potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃), or phosphates like potassium phosphate (B84403) (K₃PO₄). academie-sciences.fracs.org The optimal base often depends on the specific substrates and solvent used.

The solvent system also plays a significant role. Mixtures of an organic solvent (like dioxane, toluene, or dimethylformamide (DMF)) and water are frequently used, as the water can help dissolve the inorganic base. dergipark.org.tracademie-sciences.fr The development of reactions in "green" solvents like water or glycerol (B35011) is an active area of research to improve the environmental footprint of these transformations. scielo.brscirp.org

In a notable example demonstrating the synthesis of complex polyaromatic structures, 4-biphenylboronic acid was used in a double Suzuki-Miyaura coupling with a cyclic dibenziodonium salt to produce an o-tetraaryl. This reaction was optimized to proceed in high yield using a specific set of conditions, highlighting the importance of a well-defined catalytic system.

| Coupling Partner 1 | Coupling Partner 2 | Catalyst | Base | Solvent | Yield (%) |

|---|---|---|---|---|---|

| Cyclic Dibenziodonium Salt | 4-Biphenylboronic Acid | Pd(dba)₂ | K₃PO₄ | Dichloromethane | 92 |

This reaction showcases the synthesis of a specific o-tetraaryl via a double Suzuki-Miyaura coupling. Data sourced from Kumar, et al., 2015. acs.org

The optimization process involves systematically varying these parameters—catalyst loading, ligand type, base, solvent, and temperature—to find the ideal conditions that maximize the yield and purity of the desired product while minimizing reaction time and the formation of byproducts.

Applications of 4 Biphenylboronic Acid in Medicinal Chemistry Research

Synthesis of Pharmaceutical Intermediates and Active Pharmaceutical Ingredients

A primary application of 4-biphenylboronic acid in medicinal chemistry is its role as a crucial intermediate in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs). chemimpex.cominnospk.com It is a key reagent in the Suzuki-Miyaura cross-coupling reaction, a powerful method for forming carbon-carbon bonds. chemimpex.comatomfair.com This reaction allows for the efficient construction of biaryl and poly-aryl structures, which are common scaffolds in many clinically important drugs. atomfair.com

The biphenyl (B1667301) moiety of the compound provides a rigid, planar structure that can be desirable for optimizing interactions with biological targets. Researchers in medicinal chemistry and pharmaceutical development utilize 4-biphenylboronic acid and its derivatives to synthesize a wide array of pharmaceutical intermediates. atomfair.comatomfair.comchemimpex.com For instance, derivatives such as 4'-Bromo-4-biphenylboronic acid and 3-Fluoro-4'-propyl-4-biphenylboronic acid serve as versatile building blocks, enabling the introduction of additional functional groups or modifying the electronic properties of the target molecule. atomfair.comchemimpex.com These modifications are essential for fine-tuning the efficacy, selectivity, and pharmacokinetic properties of drug candidates. chemimpex.comchemimpex.com The compound is instrumental in creating potential drug candidates with biphenyl scaffolds and in the development of complex drug molecules. atomfair.comnordmann.global

Development of Boron-Containing Therapeutic Agents

Beyond its use as a synthetic intermediate, the 4-biphenylboronic acid scaffold is itself incorporated into the final structure of novel therapeutic agents. The boronic acid functional group can form reversible covalent bonds with nucleophilic residues, such as the serine hydroxyl group in the active site of certain enzymes, leading to potent and targeted inhibition. mdpi.comnih.gov This unique mechanism has been exploited to develop several classes of boron-containing drugs. mdpi.commdpi.com

The development of boron-containing compounds as antitumor agents is an active area of research. chemimpex.commdpi.com Phenylboronic acid (PBA) and its derivatives have shown potential as anti-proliferative and anti-metastatic agents. thno.org Boronic acid-based drugs, most notably the proteasome inhibitor bortezomib, have established the clinical utility of this class of compounds in cancer therapy. mdpi.comthno.org Research has expanded to include other boronic acid derivatives that target different pathways. For example, novel tubulin polymerization inhibitors derived from combretastatin (B1194345) have been synthesized where a hydroxyl group was replaced by a boronic acid, showing potent activity across numerous human cancer cell lines. mdpi.com Similarly, researchers have identified novel dual inhibitors of CLK and ROCK kinases containing a boronic acid moiety that demonstrate potent inhibition of cancer cell growth. mdpi.com

Fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (B570770) (MGL) are enzymes that regulate the levels of endocannabinoids and are considered therapeutic targets for pain, inflammation, and anxiety. google.comnih.govnih.gov Boronic acids have been identified as a novel class of potent and selective inhibitors of these enzymes. nih.govsigmaaldrich.com A screening of various phenylboronic acids revealed that they generally exhibit selectivity for FAAH, with inhibitory concentrations (IC50) in the nanomolar to low-micromolar range. nih.govsigmaaldrich.com The interaction is thought to involve the boronic acid group forming a reversible covalent bond with the catalytic serine residue of the enzyme. mdpi.com While specific data for 4-biphenylboronic acid is part of broader studies, the general findings for substituted phenylboronic acids highlight the potential of this chemical class. nih.gov

Table 1: Inhibitory Activities of Selected Boronic Acids against FAAH and MGL

| Compound | Substituent on Phenylboronic Acid | FAAH IC50 (µM) | MGL IC50 (µM) | Reference |

| 1 | para-nonyl | 0.0091 | 7.9 | nih.gov |

| 2 | 3-Biphenyl | Not specified | Not specified |

Autotaxin (ATX) is a secreted enzyme that produces lysophosphatidic acid (LPA), a signaling lipid implicated in inflammation, fibrosis, and cancer progression. nih.govresearchgate.net Consequently, ATX is an attractive drug target. Boronic acid-based inhibitors have been designed to target a key threonine residue in the ATX active site. nih.govresearchgate.net The introduction of a boronic acid moiety into other inhibitor scaffolds has been shown to dramatically increase inhibitory potency. researchgate.net One notable example, compound HA155, incorporates a boronic acid group and inhibits ATX-mediated hydrolysis with nanomolar potency. researchgate.netnih.gov The design of these inhibitors often features a hydrophobic tail to occupy a lipid-binding pocket and the boronic acid group to interact with the catalytic site. nih.govacs.org

Table 2: Selected Boronic Acid-Based Autotaxin (ATX) Inhibitors

| Compound | Description | ATX IC50 | Reference |

| HA155 | (Z)-4-[(4-{[3-(4-Fluorobenzyl)-2,4-dioxo-1,3-thiazolan-5-yliden]methyl}phenoxy) methyl]phenyl boronic acid | 6 nM | researchgate.netnih.gov |

| Compound 3b | Benzene-sulfonamide derivative | 9 nM | nih.gov |

Bioconjugation and Drug Delivery Systems

The unique ability of boronic acids to form reversible covalent bonds with 1,2- or 1,3-diols is a cornerstone of their use in bioconjugation and the development of advanced drug delivery systems. chemimpex.comcymitquimica.commdpi.com This interaction is particularly useful for targeting and binding to saccharides and glycoproteins, which are rich in diol functionalities and are often overexpressed on the surface of cancer cells. nih.govthno.org This property allows for the creation of targeted therapies and diagnostic agents. chemimpex.comjapsonline.com

The specific interaction between boronic acids and diols has been widely exploited for the labeling and detection of biomolecules. chemimpex.comresearchgate.net Boronic acid derivatives can be functionalized with reporter molecules, such as fluorophores, to create probes that signal the presence of specific glycans or glycoproteins. nih.govmdpi.com For example, a fluorescent receptor incorporating a boronic acid was designed to target and detect monosaccharides on the surface of Gram-positive bacteria, which have a thick saccharide-rich peptidoglycan layer. nih.gov In another application, boronic acid functionalized with an electroactive moiety like ferrocene (B1249389) has been used as a label in electrochemical biosensors to detect glycoproteins and other biomolecules. mdpi.com Photoaffinity labeling, a technique to study interactions between small molecules and biomolecules, has also been advanced by the synthesis of phenylboronic acid derivatives containing a trifluoromethyldiazirinyl photophore. clockss.org

Targeted Drug Delivery

The unique chemical properties of the boronic acid group in compounds like 4-biphenylboronic acid have made them a significant focus of research for targeted drug delivery, particularly in oncology. thno.orgnih.gov The primary mechanism involves the interaction between the boronic acid moiety and sialic acid (SA), a sugar molecule that is frequently overexpressed on the surface of various cancer cells. thno.orgnih.govrsc.org Phenylboronic acid (PBA) and its derivatives can form reversible covalent bonds (boronate esters) with the diol groups present in sialic acid. thno.org This interaction serves as a molecular targeting strategy, allowing drug delivery systems decorated with boronic acids to selectively bind to cancer cells while sparing healthy tissues. nih.gov

This targeting is further enhanced by the pH sensitivity of the boronic acid-diol interaction. thno.org The tumor microenvironment is typically more acidic (pH ~6.5) than normal physiological pH (7.4). thno.org This acidic condition strengthens the binding affinity between phenylboronic acid and sialic acid, leading to more efficient and selective accumulation of the drug carrier at the tumor site. thno.org

In practice, 4-biphenylboronic acid and its derivatives are often incorporated into nanocarriers such as nanoparticles, micelles, or liposomes. rsc.orgacs.org These nanovectors are loaded with chemotherapeutic agents, and the boronic acid on their surface guides them to the cancer cells. rsc.orgacs.org

A notable study by Mehra et al. demonstrated the efficacy of this approach using a derivative, 4-carboxy phenylboronic acid (4-CPBA), conjugated to chitosan-lecithin nanoparticles to deliver the CDK4/6 inhibitor Palbociclib for breast cancer treatment. nih.gov The study concluded that the targeting was mediated by the interaction between the boronic acid group and sialic acid on the cancer cells. nih.gov The formulated nanoparticles showed significantly enhanced anti-cancer efficacy compared to the free drug. nih.gov

Table 1: Research Findings on 4-CPBA Conjugated Nanoparticles for Breast Cancer

| Parameter | Value / Finding | Source |

|---|---|---|

| Nanoparticle System | 4-carboxy phenylboronic acid (4-CPBA) conjugated Palbociclib (PALB) loaded pH-sensitive chitosan (B1678972) lipid nanoparticles (PPCL) | nih.gov |

| Particle Size | 226.5 ± 4.3 nm | nih.gov |

| Targeting Mechanism | Sialic acid-mediated endocytosis | nih.gov |

| IC50 Reduction vs. Free PALB (MCF-7 cells) | ~7.2-fold reduction | nih.gov |

| IC50 Reduction vs. Free PALB (MDA-MB-231 cells) | ~6.6-fold reduction | nih.gov |

| IC50 Reduction vs. Free PALB (4T1 cells) | ~5-fold reduction | nih.gov |

Furthermore, research on related compounds like 4'-Methyl-4-biphenylboronic acid highlights its role in bioconjugation chemistry for the development of targeted drug delivery systems, reinforcing the utility of the biphenylboronic acid scaffold in this application. chemimpex.com

Insulin (B600854) Stabilization

Beyond drug targeting, boronic acids are being investigated for their potential to stabilize therapeutic proteins, most notably insulin. chemrxiv.org This stabilization can be structural, involving direct, non-covalent interactions that maintain the protein's conformation, or functional, where chemical modification leads to a more controlled and therapeutically effective activity profile. chemrxiv.orgpnas.org

A theoretical study by Kumar et al. used computational molecular docking to investigate the interaction between insulin and a library of 114 different boronic acids to identify potential stabilizing agents. chemrxiv.orgresearchgate.netchemrxiv.org The study aimed to find compounds that form a stable complex with insulin, indicated by a low binding energy. chemrxiv.org The interactions were primarily driven by hydrogen bonding and van der Waals forces between the boronic acid derivatives and key amino acid residues of insulin, such as His5 and Glu21. chemrxiv.orgresearchgate.net While the top-performing compound was 3-Benzyloxyphenylboronic acid, the study also provided valuable data on the interaction of several biphenylboronic acid derivatives, showing their potential to form stable complexes with insulin. chemrxiv.org A novel boronic acid derivative was identified as an excellent potential insulin stabilizer based on these computational analyses. chemrxiv.org

Table 2: Calculated Interaction Energies of Biphenylboronic Acid Derivatives with Insulin

| Compound | Total Interaction Energy (kcal/mol) | Source |

|---|---|---|

| 4'-Bromo-4-biphenylboronic acid | -73.883 | chemrxiv.org |

| 2-Fluoro-4-biphenylboronic acid | -72.1959 | chemrxiv.org |

| 2-Biphenylboronic Acid | -70.3698 | chemrxiv.org |

In addition to structural stabilization, phenylboronic acids are crucial for the functional stabilization of insulin through the creation of "smart" glucose-responsive systems. nih.gov In this approach, a phenylboronic acid derivative is chemically conjugated to the insulin molecule. pnas.org The resulting modified insulin exhibits glucose-sensing capabilities because the boronic acid can reversibly bind to glucose. pnas.orgmdpi.com This binding event alters the physicochemical properties of the insulin conjugate, such as its solubility or its interaction with carrier molecules, thereby controlling its release and activity in response to ambient blood glucose levels. nih.govresearchgate.net This strategy aims to mimic the function of a healthy pancreas, creating a self-regulating insulin therapy that can improve glycemic control and reduce the risk of hypoglycemic events. nih.gov

4 Biphenylboronic Acid in Materials Science Research

Development of Advanced Materials

The unique properties of 4-biphenylboronic acid make it a valuable component in the synthesis of sophisticated materials. Its ability to form stable complexes and participate in polymerization reactions has led to significant advancements in both polymers and functional materials. chemimpex.com

4-Biphenylboronic acid is a key ingredient in the development of advanced polymers and nanomaterials. chemimpex.com The biphenyl (B1667301) unit provides a rigid and electronically active scaffold, while the boronic acid group enables its incorporation into polymer chains or onto the surface of nanoparticles. atomfair.comacs.org Researchers utilize derivatives like 4'-propyl-4-biphenylboronic acid to synthesize advanced polymers with specific optical or electronic properties for use in liquid crystals and organic electronics. atomfair.com

The boronic acid functional group is particularly useful as it can be chemically bonded to nanomaterials to create functionalized systems. acs.org For instance, phenylboronic acid-modified polymers have gained attention as potential stimuli-responsive materials. researchgate.net In a related application, 4-carboxy phenyl boronic acid has been conjugated with chitosan (B1678972) to fabricate hybrid lipid-polymer nanoparticles. nih.gov These boronic acid-modified nanomaterials can exhibit unique features, such as acting as pH-responsive groups or targeting agents in biomedical applications. nih.gov The inherent ability of boronic acids to interact with diols (compounds with two hydroxyl groups) is fundamental to many of these applications. researchgate.net

The specific chemical reactivity of the boronic acid group allows for the design of materials with targeted functionalities. chemimpex.com 4-Biphenylboronic acid and its derivatives are used as building blocks to create materials for applications in catalysis and sensor technology. chemimpex.comchemimpex.com The ability of the boronic acid moiety to selectively bind with molecules containing diol groups makes it highly effective for creating sensors. chemimpex.comresearchgate.net This has been exploited in developing sensors for environmental pollutants. chemimpex.com

Furthermore, phenylboronic acid-based materials are developed for their stimuli-responsive characteristics, particularly their sensitivity to pH and the presence of specific biomolecules. researchgate.net This has led to their use in creating platforms for detecting and sensing biological molecules. researchgate.net

| Functionality | Material Type | Research Finding/Application |

|---|---|---|

| Sensing | Polymer-based sensors | Utilized for the detection of environmental pollutants and biomolecules through selective diol binding. chemimpex.com |

| Stimuli-Response | pH-sensitive polymers and nanoparticles | Materials designed to respond to changes in environmental pH, enabling controlled functions. researchgate.netnih.gov |

| Biomedical Targeting | Functionalized Nanoparticles | Boronic acid groups act as targeting agents for sites with overexpressed saccharides, such as certain cancer cells. nih.gov |

| Catalysis | Polymer-supported catalysts | Serves as a building block for creating novel materials with catalytic properties. chemimpex.com |

Covalent Organic Frameworks (COFs)

Covalent Organic Frameworks (COFs) are a class of crystalline porous polymers with highly ordered structures and tunable properties. numberanalytics.com Their low density, high surface area, and exceptional stability make them ideal for a range of applications. numberanalytics.comnumberanalytics.com Boronic acids are foundational building blocks in the synthesis of many COFs. numberanalytics.com

The synthesis of COFs often relies on reversible reactions that allow for "error correction" during crystal growth, leading to highly ordered materials. mdpi.com The condensation of boronic acids is a primary method for forming the strong, covalent linkages that define COF structures. numberanalytics.com These reactions typically involve either the self-condensation of a diboronic acid to form boroxine (B1236090) rings (B₃O₃) or the condensation of a boronic acid with a catechol (a diol-containing compound) to form boronate ester linkages. mdpi.comacs.org

The first COFs were synthesized using boronic acid derivatives. mdpi.com For example, COF-10 was created through the co-condensation of 4,4′-biphenyldiboronic acid with 2,3,6,7,10,11-hexahydroxytriphenylene (B153668) (HHTP). nih.gov While traditional methods rely on the direct condensation of boronic acids, newer strategies have been developed to overcome challenges related to the stability and solubility of the building blocks. acs.org One such approach is the transesterification of pinacol (B44631) aryl boronates, which are more stable and soluble precursors. acs.org Another method uses acetonide-protected catechols in the presence of a Lewis acid catalyst, which avoids the use of unstable catechol monomers. researchgate.net

The inherent properties of COFs, such as high porosity, large surface area, and low density, make them excellent candidates for gas storage and separation. numberanalytics.comsapub.org These materials are composed of light elements like boron, carbon, and oxygen, which allows for high gravimetric adsorption capacities. csic.esnih.gov

Boron-based COFs have been extensively studied for their gas storage capabilities, particularly for hydrogen (H₂), methane (B114726) (CH₄), and carbon dioxide (CO₂). sapub.orgnih.gov The tunable pore size and chemical environment within the COF structure can be engineered to selectively adsorb specific gas molecules. numberanalytics.com For example, COFs with boronate-ester linkages contain Lewis acidic boron sites that can interact strongly with Lewis basic gases like ammonia (B1221849), making them effective for storing corrosive chemicals. sapub.org Research has shown that COFs like COF-10, built from a biphenylboronic acid derivative, exhibit very high ammonia uptake. sapub.org Azine-linked COFs, which have smaller pores, have demonstrated high storage uptake for CO₂. sysu.edu.cn

| COF Name | Building Blocks | BET Surface Area (m²/g) | Application Highlight |

|---|---|---|---|

| COF-8 | 1,3,5-tris(4-phenylboronic acid)benzene, HHTP | 1400 | High porosity for gas uptake. csic.es |

| COF-10 | 4,4′-biphenyldiboronic acid, HHTP | 2080-2100 | High ammonia uptake (15 mol/kg). nih.govsapub.orgcsic.es |

| COF-102 | 3D Boron-containing COF | ~2700 | High stability and porosity for gas storage. csic.es |

| ACOF-1 | 1,3,5-triformylbenzene, hydrazine | Not specified | High CO₂ uptake (17.7 wt%). sysu.edu.cn |

The biphenyl group in 4-biphenylboronic acid provides an extended π-conjugated system, a key feature for materials used in electronics and photonics. chemimpex.com When incorporated into larger structures like polymers or COFs, these properties can be harnessed for optoelectronic applications. sapub.orgvulcanchem.com Advanced materials with optoelectronic properties are developed using derivatives such as 4'-pentyl-4-biphenylboronic acid. atomfair.com

COFs offer a unique platform for integrating organic semiconductor units into robust, ordered networks with atomic precision. google.com This structural control is critical for developing high-performance organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). researchgate.netvulcanchem.com The covalent bonds holding the framework together result in robust materials suitable for use in electronic devices. google.com Four-coordinated compounds derived from borinic acids, which are related to boronic acids, have also been studied intensively for their use in optoelectronics, including OLEDs. mdpi.com The use of boronic acids and their derivatives remains a promising area for creating the next generation of optoelectronic materials. researchgate.net

Sensor Technology

4-Biphenylboronic acid has emerged as a significant compound in the field of materials science, particularly in the development of advanced sensor technologies. chemimpex.com Its utility stems from the unique ability of the boronic acid group to interact selectively and reversibly with molecules containing cis-diol functionalities. chemimpex.comacs.org This property makes it an excellent candidate for building synthetic receptors for a wide range of biologically and environmentally important analytes. chemimpex.commdpi.com The biphenyl structure of the molecule provides a rigid backbone that can be functionalized, and it can participate in π-π stacking interactions, which influences its use in various sensor designs. scbt.com Consequently, 4-biphenylboronic acid and its derivatives are extensively researched for applications in both biosensors and chemical sensors. chemimpex.com

Biosensors for Biomolecule Detection (e.g., Diols, Saccharides, Glucose)

The primary application of 4-biphenylboronic acid in biosensing is the detection of biomolecules that possess 1,2- or 1,3-diol groups, such as saccharides and their derivatives. alibaba.comnih.gov The fundamental detection mechanism relies on the formation of a reversible covalent bond between the boronic acid moiety and the diol group of the target analyte, resulting in the formation of a stable five- or six-membered cyclic boronate ester. alibaba.comrsc.org This binding event is then translated into a measurable signal, which can be optical (e.g., a change in fluorescence) or electrochemical. nih.govcore.ac.uk

Detailed research has demonstrated the effectiveness of 4-biphenylboronic acid in saccharide recognition. In one study using a capillary electrophoresis-chemiluminescence detection system, 4-biphenylboronic acid was shown to produce a significant enhancing effect for the detection of various saccharides. nih.gov The study quantified the interaction by estimating the apparent stability constants (Kb) between 4-biphenylboronic acid and the diol groups of several saccharides, providing insight into the molecular recognition principle. nih.gov

Table 1: Apparent Stability Constants of 4-Biphenylboronic Acid with Various Saccharides

This table summarizes the apparent stability constants (Kb) determined for the interaction between 4-biphenylboronic acid and different saccharides in a capillary electrophoresis-chemiluminescence detection system, as reported in a 2007 study.

| Saccharide | Apparent Stability Constant (K |

|---|---|

| 1-methyl-D-glucoside | 2.5 x 10³ |

| D-saccharose | 2.1 x 10³ |

| D-fructose | 1.1 x 10⁴ |

Data sourced from Tsukagoshi et al., Analytical Sciences, 2007. nih.gov

The high affinity for fructose (B13574) is consistent with the known preference of monoboronic acids for this saccharide. The development of sensors with high selectivity for glucose, a crucial analyte for diabetes monitoring, remains a major research goal. rsc.orgcore.ac.uk While simple phenylboronic acids bind fructose more strongly than glucose, specific sensor designs, often employing multiple boronic acid units, have been developed to achieve glucose selectivity. researchgate.net The principles demonstrated with 4-biphenylboronic acid contribute to the foundational knowledge for creating these more complex and highly selective glucose sensors. nih.govresearchgate.net

Chemical Sensors for Environmental Pollutants

Beyond biosensing, 4-biphenylboronic acid is explored for its potential in creating chemical sensors for monitoring environmental pollutants. chemimpex.com The reactivity of the boronic acid group is not limited to biomolecules but can also be directed toward certain environmental contaminants. chemimpex.comchemimpex.com This application is critical for developing effective tools for pollution control and environmental remediation. chemimpex.com

The versatility of boronic acids allows for their use in detecting a range of environmental targets. scbt.com Although specific studies detailing the detection of particular pollutants using 4-biphenylboronic acid are less common than those for biosensing, the principles are well-established. For instance, a related compound, 4'-Chloro-4-biphenylboronic acid, is noted for its use in developing sensors to identify environmental contaminants. chemimpex.com Boronic acids can bind with catechols and other aromatic diols, which are structural motifs found in some industrial pollutants. Furthermore, boronic acids can be used to detect harmful anions like fluoride (B91410) in water sources. While boronic acids can be harmful to aquatic life if released without control, their careful incorporation into sensor devices poses no immediate threat and provides a means to monitor and mitigate contamination. alibaba.com

Table 2: Potential Applications of 4-Biphenylboronic Acid in Environmental Sensing

This table outlines potential environmental sensing applications for 4-biphenylboronic acid based on the known reactivity of the boronic acid functional group.

| Target Pollutant Class | Detection Principle | Potential Application |

|---|---|---|